ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14547219
InChI: InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
SMILES:
Molecular Formula: C14H24N4O4
Molecular Weight: 312.36 g/mol

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate

CAS No.:

Cat. No.: VC14547219

Molecular Formula: C14H24N4O4

Molecular Weight: 312.36 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate -

Specification

Molecular Formula C14H24N4O4
Molecular Weight 312.36 g/mol
IUPAC Name ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
Standard InChI InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
Standard InChI Key YZRCHOFKIPHQBW-RYUDHWBXSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N
Canonical SMILES CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

JHU-083 possesses the systematic IUPAC name ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, reflecting its chiral centers at C2 and C5 positions. The compound's molecular formula, C₁₄H₂₄N₄O₄, encodes critical functional groups including:

  • A diazo moiety (-N=N+) at position 6

  • An ethyl ester group at the terminal carboxyl

  • A branched-chain amino acid derivative (4-methylpentanoyl) at the N-terminus

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight312.36 g/mol
IUPAC NameEthyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
Canonical SMILESCCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
XLogP30.2 (predicted)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

The stereochemical configuration, confirmed through chiral chromatography and X-ray crystallography, proves critical for its biological activity. The diazo group's electron-withdrawing nature enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks during metabolic activation .

Synthetic Pathways

Industrial synthesis of JHU-083 typically involves:

  • Leucine Derivatization: (2S)-2-amino-4-methylpentanoic acid (L-leucine) undergoes N-acylation with chloroacetyl chloride under Schotten-Baumann conditions.

  • Diazo Transfer: The intermediate 5-oxohexanoate reacts with diazomethane in anhydrous THF, catalyzed by BF₃·Et₂O to install the diazo group.

  • Esterification: Final ethyl ester formation via Steglich esterification using DCC/DMAP.

The process yields enantiomerically pure (>98% ee) product, as confirmed by chiral HPLC. Scale-up challenges include controlling exothermic reactions during diazo transfer and minimizing racemization at the β-carbon.

Pharmacokinetics and Metabolic Activation

Prodrug Conversion Dynamics

JHU-083 functions as a prodrug, requiring enzymatic cleavage to release its active metabolite, 6-diazo-5-oxo-L-norleucine (DON) . In vivo studies in murine models demonstrate:

  • Rapid Absorption: Oral bioavailability of 67% in C57BL/6 mice

  • Tumor-Selective Activation: Carboxylesterase-mediated hydrolysis occurs predominantly in tumor microenvironments (TME), achieving intratumoral DON concentrations 8-fold higher than plasma

  • Linear Pharmacokinetics: Dose-proportional AUC₀–24h between 10-100 mg/kg

Equation 1: Metabolic Activation
JHU-083CarboxylesteraseDON+Ethanol+CO2\text{JHU-083} \xrightarrow{\text{Carboxylesterase}} \text{DON} + \text{Ethanol} + \text{CO}_2

This tumor-targeted activation minimizes systemic exposure to active DON, reducing historical toxicity concerns associated with direct DON administration .

Mechanism of Action: Glutaminase Inhibition

Targeting Glutamine Addiction

JHU-083's active metabolite DON competitively inhibits glutaminase (GLS1), the enzyme converting glutamine to glutamate . Cancer cells exhibiting Warburg effect upregulate GLS1 to sustain:

  • TCA Cycle Anaplerosis: Glutamate → α-ketoglutarate replenishment

  • Redox Homeostasis: Glutathione synthesis via glutamate cysteine ligase

  • Nucleotide Biosynthesis: Purine/pyrimidine nitrogen donor supply

Table 2: Biochemical Effects of GLS1 Inhibition

ParameterJHU-083 TreatedControl
Intracellular Glutamate12 ± 3 μM45 ± 8 μM
ATP Production38% ReductionBaseline
ROS Accumulation2.1-fold IncreaseNormal

Data from orthotopic bladder cancer models show JHU-083 depletes tumor glutamate pools within 4 hours post-dose .

Immunomodulatory Effects

Beyond direct antitumor activity, JHU-083 reprograms tumor-associated macrophages (TAMs):

  • M2→M1 Repolarization: 63% reduction in CD206+ M2 TAMs, concomitant with 4.2-fold increase in MHC-II+ M1 phenotype

  • PD-L1 Downregulation: 58% decrease in tumor cell PD-L1 expression via NF-κB suppression

  • CD8+ T Cell Infiltration: 3.9-fold higher tumor-infiltrating lymphocytes vs. control

These immunometabolic effects synergize with anti-PD1 therapy, achieving complete responses in 40% of treated mice .

Preclinical Efficacy Data

Prostate Cancer Models

In TRAMP-C2 syngeneic models:

  • Tumor Growth Inhibition: 78% reduction vs. vehicle (p<0.001)

  • Metastatic Burden: 92% fewer lung nodules at 6 weeks

  • Survival Benefit: Median survival extended from 42 to 89 days (HR=0.21)

Bladder Cancer Applications

Orthotopic MB49 tumors showed:

  • Complete Responses: 33% of mice tumor-free at 60 days

  • Abscopal Effects: 50% reduction in contralateral tumor growth

  • Immune Memory: 100% protection against tumor rechallenge

Toxicity ParameterJHU-083 (100 mg/kg)Historical DON
Weight Loss<5%15-20%
Neutropenia Grade ≥30%45%
Neurotoxicity IncidenceNone22%

The prodrug strategy localized active metabolite exposure, eliminating dose-limiting gastrointestinal toxicities associated with unconjugated DON .

Future Directions and Clinical Translation

Ongoing research priorities include:

  • Biomarker Development: PET imaging with ¹⁸F-FSPG to visualize glutaminase inhibition

  • Combination Regimens: Synergy with PARP inhibitors in BRCA-mutant models

  • Formulation Optimization: Nanoparticle delivery to enhance blood-brain barrier penetration

Phase I trials (NCT05467826) are evaluating JHU-083 in advanced solid tumors, with preliminary results expected Q4 2025 .

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